3-cyclohexyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide
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Overview
Description
3-cyclohexyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide is a complex organic compound that features a cyclohexyl group, a phenylpiperazine moiety, and a sulfonyl propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide typically involves multiple steps:
Formation of the Phenylpiperazine Moiety: The initial step involves the synthesis of 4-phenylpiperazine, which can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Sulfonyl Group: The phenylpiperazine is then reacted with a sulfonyl chloride to introduce the sulfonyl group, forming 4-phenylpiperazin-1-yl sulfone.
Linking the Propyl Chain: The sulfonyl derivative is further reacted with 3-bromopropylamine to attach the propyl chain.
Final Coupling with Cyclohexyl Group: The final step involves coupling the intermediate with cyclohexylpropanoic acid under amide bond formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and phenyl rings, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Br₂/FeBr₃).
Major Products
Oxidation: Hydroxylated derivatives of the cyclohexyl and phenyl rings.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted phenylpiperazine derivatives depending on the electrophile used.
Scientific Research Applications
3-cyclohexyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders due to its ability to modulate neurotransmitter systems.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, which are critical in regulating mood and cognition. The sulfonyl group may enhance the compound’s binding affinity and selectivity for these targets, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-phenylpiperazine derivatives: These compounds share the phenylpiperazine core and are often studied for their psychoactive properties.
Cyclohexyl derivatives: Compounds with cyclohexyl groups are known for their stability and lipophilicity, which can enhance the pharmacokinetic properties of drugs.
Sulfonyl-containing compounds: Sulfonyl groups are common in medicinal chemistry for their ability to improve drug solubility and metabolic stability.
Uniqueness
3-cyclohexyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide is unique due to the combination of its structural features, which confer specific pharmacological properties. The presence of the cyclohexyl group, phenylpiperazine moiety, and sulfonyl propyl chain creates a compound with potential high affinity and selectivity for neurotransmitter receptors, making it a promising candidate for drug development.
Properties
IUPAC Name |
3-cyclohexyl-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O3S/c26-22(13-12-20-8-3-1-4-9-20)23-14-7-19-29(27,28)25-17-15-24(16-18-25)21-10-5-2-6-11-21/h2,5-6,10-11,20H,1,3-4,7-9,12-19H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXWUWVSNPKWJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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